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molecular formula C11H12N2O B8793585 (1-Methyl-4-phenyl-1H-imidazol-5-YL)methanol

(1-Methyl-4-phenyl-1H-imidazol-5-YL)methanol

Cat. No. B8793585
M. Wt: 188.23 g/mol
InChI Key: QKDNJVLUJMNDDE-UHFFFAOYSA-N
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Patent
US07427616B2

Procedure details

Manganese dioxide (11.5 g) was added to a suspension of (1-methyl-4-phenyl-1H-imidazol-5-yl)methanol (intermediate 1) (5.75 g) in dioxane (100 mL), and the resulting mixture heated to 80° C. for 8 hours, and allowed to cool to ambient temperature overnight. The mixture was reheated to 80° C., filtered through diatomaceous earth and the cake washed well with acetone. Purification by flash chromatography on silica eluting with EtOAc:hexane (50:50 to 100:0) gave the title compound (4.90 g, 86%) as a pale solid.
Quantity
5.75 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
11.5 g
Type
catalyst
Reaction Step One
Yield
86%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([CH2:7][OH:8])=[C:5]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[N:4]=[CH:3]1>O1CCOCC1.[O-2].[O-2].[Mn+4]>[CH3:1][N:2]1[C:6]([CH:7]=[O:8])=[C:5]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[N:4]=[CH:3]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
5.75 g
Type
reactant
Smiles
CN1C=NC(=C1CO)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C=NC(=C1CO)C1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
11.5 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
was reheated to 80° C.
FILTRATION
Type
FILTRATION
Details
filtered through diatomaceous earth
WASH
Type
WASH
Details
the cake washed well with acetone
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography on silica eluting with EtOAc:hexane (50:50 to 100:0)

Outcomes

Product
Name
Type
product
Smiles
CN1C=NC(=C1C=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.9 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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